REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([Br:7])=[CH:5][N:6]=1.[N:8]1([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1>CCN(C(C)C)C(C)C>[C:17]([O:16][C:14]([N:8]1[CH2:13][CH2:12][N:11]([C:2]2[S:3][C:4]([Br:7])=[CH:5][N:6]=2)[CH2:10][CH2:9]1)=[O:15])([CH3:20])([CH3:18])[CH3:19]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
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Smiles
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BrC=1SC(=CN1)Br
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Name
|
|
Quantity
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0.767 g
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Type
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reactant
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Smiles
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N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
3 mL
|
Type
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solvent
|
Smiles
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CCN(C(C)C)C(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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an additional 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
|
at rt
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Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between CHCl3 and H2O
|
Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was re-extracted with CHCl3 (3×)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic fractions were dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography on silica gel [eluting with 0.5% EtOAc in CHCl3]
|
Name
|
|
Type
|
product
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Smiles
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C(C)(C)(C)OC(=O)N1CCN(CC1)C=1SC(=CN1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |